molecular formula C14H19BrO3 B14771842 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

Cat. No.: B14771842
M. Wt: 315.20 g/mol
InChI Key: UKWPGHINYZBXMB-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a bromine atom, a butoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-butoxy-5-methylphenol with a suitable dioxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through mechanisms such as enzyme inhibition or receptor modulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-butoxy-5-methylphenylboronic acid
  • 3-Bromo-2-butoxy-5-methylphenylmethanol

Uniqueness

2-(3-Bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

2-(3-bromo-2-butoxy-5-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C14H19BrO3/c1-3-4-5-16-13-11(14-17-6-7-18-14)8-10(2)9-12(13)15/h8-9,14H,3-7H2,1-2H3

InChI Key

UKWPGHINYZBXMB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C)C2OCCO2

Origin of Product

United States

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